4-Amino-7-chloroquinoline Pharmacophore Structural Requirement: 7-Chloro Group Non-Negotiability
SAR analysis of amodiaquine-derived Nurr1 agonists revealed that removal of the 7-chloro substituent from the 4-amino-7-chloroquinoline (4A7C) pharmacophore leads to complete loss of activity at the Nurr1 receptor [1]. The 4A7C motif represents a validated SAR that distinguishes compounds bearing the 7-chloro-4-amino substitution pattern from all alternative chloro-positional isomers or unsubstituted quinolines [1].
| Evidence Dimension | Biological activity retention at Nurr1 receptor (4A7C pharmacophore requirement) |
|---|---|
| Target Compound Data | 4-amino-7-chloroquinoline (4A7C) motif: Active |
| Comparator Or Baseline | 4A7C motif with 7-chloro group removed: Inactive |
| Quantified Difference | Complete loss of activity (qualitative binary outcome) |
| Conditions | SAR study using amodiaquine as Nurr1 activator template for microscale analogue library synthesis |
Why This Matters
This evidence directly quantifies that the 7-chloro group is non-negotiable for the 4A7C pharmacophore, meaning alternative chloroquinoline isomers cannot substitute for 7-chloroquinoline-4-carbaldehyde in syntheses targeting this pharmacophore class.
- [1] Willems, S., et al. (2022). Scaffold Hopping from Amodiaquine to Novel Nurr1 Agonist Chemotypes via Microscale Analogue Libraries. ChemMedChem, 17(8), e202200026. DOI: 10.1002/cmdc.202200026. View Source
